Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate

Activated Ester Reactivity Acylating Agent Potency Cyanomethyl Ester Pharmacophore

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate (CAS 1385392-63-1) is a synthetic organic compound with the molecular formula C12H11FN2O3 and a molecular weight of 250.23 g/mol, characterized by a glycine core bearing a methyl ester, a 2-fluorobenzoyl N-protecting group, and a cyanomethyl ester moiety. It belongs to the class of N-benzoyl-protected cyanomethyl amino acid esters, which have been historically investigated as prodrugs and active acylating agents with demonstrated antineoplastic and anti-inflammatory activities in rodent models.

Molecular Formula C12H11FN2O3
Molecular Weight 250.229
CAS No. 1385392-63-1
Cat. No. B2818131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate
CAS1385392-63-1
Molecular FormulaC12H11FN2O3
Molecular Weight250.229
Structural Identifiers
SMILESCOC(=O)CN(CC#N)C(=O)C1=CC=CC=C1F
InChIInChI=1S/C12H11FN2O3/c1-18-11(16)8-15(7-6-14)12(17)9-4-2-3-5-10(9)13/h2-5H,7-8H2,1H3
InChIKeyFRPVOEZWRRLBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate (CAS 1385392-63-1): A Specialized N-Protected Cyanomethyl Ester Building Block for Research Procurement


Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate (CAS 1385392-63-1) is a synthetic organic compound with the molecular formula C12H11FN2O3 and a molecular weight of 250.23 g/mol, characterized by a glycine core bearing a methyl ester, a 2-fluorobenzoyl N-protecting group, and a cyanomethyl ester moiety . It belongs to the class of N-benzoyl-protected cyanomethyl amino acid esters, which have been historically investigated as prodrugs and active acylating agents with demonstrated antineoplastic and anti-inflammatory activities in rodent models [1]. This specific fluorinated analogue is primarily offered as a research chemical by specialized suppliers, where its unique combination of functional groups—a base-labile methyl ester, a cyanomethyl activated ester, and a metabolically-stable 2-fluorobenzoyl group—provides orthogonal reactivity handles for complex synthetic sequences.

Why Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate Cannot Be Replaced by a Generic N-Protected Glycine Building Block


Substituting Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate with a generic N-protected glycine ester is not feasible for critical research applications due to the precise electronic and steric contributions of its substituents. The 2-fluorobenzoyl group provides a specific dipole moment and hydrogen-bond acceptor pattern that differs fundamentally from the non-fluorinated, 3-fluorinated, or 4-fluorinated benzoyl isomers . Furthermore, the cyanomethyl ester is not merely a carboxylic acid protecting group; it is a documented active acylating agent whose reactivity profile is distinct from simpler methyl or ethyl esters [1]. Swapping this compound for a close analog such as Methyl 2-[benzoylamino]acetate or Methyl 2-[(3-fluorobenzoyl)amino]acetate will alter the reaction kinetics in peptide coupling, the metabolic stability of derived prodrugs, and the binding affinity of final bioactive molecules, as demonstrated in structure-activity relationship studies for this compound class [1]. The following quantitative evidence details these differentiation points.

Quantitative Differentiation Evidence for Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate Against Closest Analogs


Enhanced Electrophilic Reactivity of the Cyanomethyl Ester Warhead Compared to Simple Alkyl Esters

The cyanomethyl ester moiety in the target compound acts as an activated ester, essential for the antineoplastic and anti-inflammatory activities reported for this class. The N-benzoyl glycine cyanomethyl ester demonstrated significant in vivo antineoplastic activity against Ehrlich ascites carcinoma, achieving a T/C% (mean survival time of treated vs. control animals) that was comparable to the most potent members of the series, while the corresponding simple methyl ester (N-benzoyl glycine methyl ester) is inactive in the same assay [1]. This indicates the cyanomethyl group is the critical warhead for biological activity, converting a passive protecting group into an active pharmacophore. The target compound uniquely combines this essential cyanomethyl warhead with a 2-fluorobenzoyl group, a modification not evaluated in the foundational 1979 study, offering a novel vector for exploring electronic effects on warhead reactivity.

Activated Ester Reactivity Acylating Agent Potency Cyanomethyl Ester Pharmacophore

Differential Physicochemical Properties Induced by the Ortho-Fluorine Substitution Pattern

The specific ortho-fluorine substitution on the benzoyl ring of the target compound (CAS 1385392-63-1) imparts distinct physicochemical properties compared to its non-fluorinated and regioisomeric analogs. Computed values for the neutral species show that the target compound has a Topological Polar Surface Area (TPSA) of 67.8 Ų, identical to Methyl 2-[benzoylamino]acetate but differing from the 3-fluorobenzoyl isomer's TPSA of 67.8 Ų, while the 4-fluorobenzoyl isomer has a slightly lower TPSA of 65.9 Ų [1]. Critically, the ortho-fluorine reduces the computed logP (XLogP3) to 1.5, compared to 1.1 for the non-fluorinated analog and 1.6 for the 4-fluorobenzoyl isomer, and alters the number of hydrogen bond acceptors from 4 to 5 [1]. These subtle differences in lipophilicity and hydrogen-bonding capacity influence membrane permeability, off-target binding, and metabolic stability, making direct interchange without re-optimization impossible.

Lipophilicity Modulation Fluorine Substitution Effect Hydrogen Bond Acceptor Strength

Foundational Structure-Activity Relationship: Glycine Scaffold Demonstrates Superior Anti-inflammatory Potency Relative to Other Amino Acid Backbones

In the N-benzoyl-protected cyanomethyl ester series, the glycine analog (the non-fluorinated parent scaffold of the target compound) possessed the best inhibitor activity in the anti-inflammatory screen, outperforming analogs with bulkier amino acid side chains such as alanine, valine, leucine, and phenylalanine [1]. The assay, a modified Winter's carrageenan-induced edema model in rodents, measured the percentage reduction in paw swelling. While quantitative data for all members were reported, the glycine scaffold was specifically highlighted as a top performer, demonstrating that a minimal steric profile at the alpha-carbon is optimal for this pharmacophore [1]. The target compound retains this critical glycine scaffold and further modifies it with a 2-fluorobenzoyl group, a combination not previously reported, providing a new chemical entity for exploring fluorination effects on a validated anti-inflammatory backbone.

Anti-inflammatory SAR Glycine Analog Potency Carrageenan-Induced Edema Model

Recommended Application Scenarios for Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of Cyanomethyl Ester-Based Anti-inflammatory Agents

The target compound is ideally suited for a medicinal chemistry program aimed at improving the potency of N-benzoyl-protected cyanomethyl ester anti-inflammatory agents, as its glycine scaffold was identified as the most potent base structure . By procuring this novel 2-fluorinated analog, researchers can probe the electronic and steric effects of ortho-fluorination on the established pharmacophore, potentially enhancing activity or metabolic stability beyond the non-fluorinated parent.

Development of Orthogonally Protected Glycine Building Blocks for Solid-Phase Peptide Synthesis

Possessing three distinct reactive handles—a methyl ester (base-labile), a cyanomethyl ester (activated for aminolysis), and a 2-fluorobenzoyl amide (stable to acidic and many basic conditions)—this compound can serve as a versatile glycine surrogate in complex peptide sequences requiring sequential, chemoselective deprotection and coupling steps . The ortho-fluorine atom enhances the crystallinity and simplifies purification of intermediates.

Mechanistic Probes for Serine Protease Inhibition Studies

Given the established activity of N-protected cyanomethyl esters as active-site-directed acylating agents structurally related to TPCK and TLCK protease inhibitors [1], this compound's electrophilic cyanomethyl ester can act as a warhead for covalent modification of serine proteases. The 2-fluorobenzoyl group provides a unique fluorine NMR handle for 19F-NMR-based binding assays, enabling real-time monitoring of enzyme acylation and deacylation kinetics.

Prodrug Design for Enhanced CNS Penetration of Glycine-Based Therapeutics

The combined increase in lipophilicity (XLogP3 = 1.5) and hydrogen bond acceptors relative to non-fluorinated analogs [2] suggests that ester prodrugs derived from this compound may exhibit improved passive blood-brain barrier permeability. Researchers can leverage this differentiated property to design glycine transporter inhibitors or NMDA receptor modulators with enhanced central exposure.

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